molecular formula C21H16ClFN2O3S B1674300 STING agonist-1

STING agonist-1

Cat. No.: B1674300
M. Wt: 430.9 g/mol
InChI Key: NAGKYJATVFXZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of STING agonist-1 is the Stimulator of Interferon Genes (STING), a major component of innate immunity . STING is an endoplasmic reticulum-transmembrane adaptor protein that plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .

Mode of Action

this compound interacts with its target by binding to STING, leading to its activation . This activation triggers a series of downstream signaling events, including the recruitment of TANK-binding kinase 1 (TBK1) and the activation of transcription factors IRF3 and NF-κB .

Pharmacokinetics

It is known that the delivery and pharmacological properties of sting agonists are critical for their efficacy . Strategies to improve these properties, such as the development of antibody-drug conjugates (ADCs), are currently being explored .

Result of Action

The activation of STING by this compound leads to substantial immunomodulatory impacts under a wide array of pathologic conditions . It enhances the immunotherapy efficacy of TCR-T by activating STING media and TCR signaling pathways, improving interferon-γ expression, and increasing antigens presentation of tumor cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the level of expression or presentation of antigen in tumor cells affects the recognition and killing of tumor cells by TCR-T . Moreover, the tumor microenvironment can influence the efficacy of this compound, with strategies to remodel the immunosuppressive tumor microenvironment being explored .

Biochemical Analysis

Biochemical Properties

STING agonist-1 interacts with various biomolecules, including enzymes and proteins, to exert its effects. It binds to the STING protein, which is localized on the endoplasmic reticulum (ER), leading to the activation of the transcription factors IRF3 and NF-κB . This interaction is crucial for the activation of the STING pathway, which plays a key role in the innate immune response .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can downregulate the anti-apoptotic protein BCL-2 and increase the proapoptotic factor Bax to drive apoptosis . It also induces the expression of PD-L1 on the surface of tumor cells, thereby inhibiting specific killing of tumor antigens .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to STING, it triggers a conformational change, facilitating the phosphorylation of the transcription factor IRF3, leading to a large increase in the expression of type I IFN genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have good stability in biological matrices, which translates to good cellular potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that a single intranasal dose of a STING agonist protected against pathogenic strains of SARS-CoV-2 in hamsters . The threshold effects and any toxic or adverse effects at high doses are still being studied .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being investigated.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It has been found to display preferential distribution to the lymph nodes and spleen, enhancing its systemic immune-stimulating effects . The transport and distribution of this compound within cells and tissues are likely mediated by specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its mechanism of action. This compound is mainly localized on the endoplasmic reticulum (ER), where it binds to STING . This localization is crucial for the activation of the STING pathway and the subsequent immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

G10 is synthesized by stacking multiple layers of glass cloth, which are soaked in epoxy resin. The layers are then compressed under heat until the epoxy cures . This process involves the following steps:

    Impregnation: Glass cloth is soaked in epoxy resin.

    Stacking: Multiple layers of the impregnated glass cloth are stacked together.

    Compression: The stacked layers are compressed under heat to cure the epoxy resin.

Industrial Production Methods

In industrial settings, G10 is produced in flat sheets, most often a few millimeters thick . The process involves automated machinery that ensures consistent quality and thickness. The sheets can be further processed into various shapes and sizes depending on the application.

Chemical Reactions Analysis

Types of Reactions

G10 primarily undergoes physical rather than chemical changes due to its composite nature. it can be involved in the following reactions:

    Oxidation: The epoxy resin in G10 can oxidize when exposed to high temperatures or harsh chemical environments.

    Decomposition: At extremely high temperatures, the epoxy resin can decompose, releasing various gases.

Common Reagents and Conditions

Major Products Formed

    Oxidation Products: Various oxidized compounds depending on the specific conditions.

    Decomposition Products: Gases such as carbon dioxide and water vapor.

Scientific Research Applications

G10 has a wide range of applications in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of G10

G10 is unique due to its combination of high strength, low moisture absorption, and excellent electrical insulation . Unlike carbon fiber laminates, G10 is more cost-effective while still providing significant mechanical strength. Compared to phenolic laminates, G10 offers better chemical resistance and durability .

Biological Activity

STING (Stimulator of Interferon Genes) agonists have emerged as promising therapeutic agents in the field of immuno-oncology. Among these, STING agonist-1 (also referred to as DW18343) is notable for its ability to activate the STING pathway, leading to enhanced immune responses against tumors. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in clinical trials, and potential applications in cancer therapy.

STING agonists function by activating the STING pathway, which plays a critical role in the innate immune response. Upon activation, STING induces the production of type I interferons and various cytokines that enhance the immune system's ability to recognize and eliminate tumor cells. The activation process involves:

  • Binding to STING receptors : Agonists like DW18343 bind to specific isoforms of the STING receptor, triggering downstream signaling pathways such as p-TBK1/p-IRF3.
  • Cytokine production : This activation leads to the secretion of pro-inflammatory cytokines, which recruit immune cells to the tumor microenvironment.
  • Immune memory formation : Studies indicate that DW18343 can induce long-lasting immune memory, allowing for a sustained anti-tumor response upon re-exposure to tumor antigens .

Table 1: Summary of Mechanisms Activated by this compound

MechanismDescription
Receptor Binding Activates STING receptors leading to downstream signaling
Cytokine Release Induces production of type I interferons and pro-inflammatory cytokines
Immune Cell Recruitment Enhances infiltration of T cells and other immune cells into tumors
Memory Formation Promotes long-term immunity against tumor recurrence

Efficacy in Clinical Trials

Recent clinical trials have highlighted the potential of this compound in treating various cancers. For instance:

  • Phase I Trials : DW18343 has been evaluated for safety and preliminary efficacy in patients with advanced solid tumors. Results indicate a manageable safety profile and early signs of anti-tumor activity .
  • Combination Therapies : The agonist has shown promise when used in conjunction with other immunotherapies, such as PD-1 inhibitors. This combination appears to enhance therapeutic outcomes by converting "cold" tumors into "hot" tumors that are more responsive to treatment .

Case Study: DW18343 in Advanced Solid Tumors

A study involving patients with advanced solid tumors demonstrated that DW18343 administration resulted in:

  • Increased infiltration of CD8+ T cells within tumor tissues.
  • Enhanced levels of circulating interferons.
  • Evidence of tumor regression in a subset of patients.

These findings underscore the potential for STING agonists to significantly impact cancer treatment paradigms.

Research Findings

Recent research has provided insights into the biological activity and therapeutic potential of this compound:

  • Antitumor Activity : In various syngeneic mouse models, DW18343 exhibited strong antitumor effects, whether administered locally or systemically. The compound was shown to activate both innate and adaptive immune responses .
  • Immune Checkpoint Modulation : Activation of the STING pathway can lead to upregulation of immune checkpoint molecules, making tumors more susceptible to therapies targeting these checkpoints .
  • Epigenetic Reprogramming : Research indicates that restoring STING signaling through epigenetic means can enhance the efficacy of STING agonists like DW18343, particularly in melanoma models where intrinsic STING activity is often impaired .

Table 2: Key Research Findings on DW18343

Study FocusFindings
Antitumor Efficacy Induces significant tumor regression in mouse models
Immune Activation Enhances CD8+ T cell activity and cytokine production
Combination Therapy Potential Shows improved outcomes when combined with PD-1 inhibitors
Epigenetic Restoration Impact Enhances therapeutic responses in melanoma through reprogramming

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-oxo-1,4-benzothiazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c22-16-4-1-5-17(23)15(16)11-25-18-9-13(6-7-19(18)29-12-20(25)26)21(27)24-10-14-3-2-8-28-14/h1-9H,10-12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGKYJATVFXZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CO3)CC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.